![molecular formula C6H4BrN3O B2716100 2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 2357108-27-9](/img/structure/B2716100.png)
2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one
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Overview
Description
“2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one” is a chemical compound with the molecular formula C6H4BrN3O . It is a derivative of the pyrazolo[1,5-a]pyrimidine family, which are N-heterocyclic compounds .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. The main synthesis route allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . A specific synthesis method for C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported, starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .
Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . The second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones was achieved under standard Suzuki Miyaura cross-coupling conditions, after activating the C=O bond of the lactam function with PyBroP .
Physical And Chemical Properties Analysis
The compound has a density of 2.3±0.1 g/cm3, a molar refractivity of 44.4±0.5 cm3, and a molar volume of 99.4±7.0 cm3 . It has 5 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds . Its ACD/LogP is 0.23, ACD/LogD (pH 5.5) is 0.41, ACD/BCF (pH 5.5) is 1.21, ACD/KOC (pH 5.5) is 39.49, ACD/LogD (pH 7.4) is -0.12, ACD/BCF (pH 7.4) is 1.00, and ACD/KOC (pH 7.4) is 11.57 . Its polar surface area is 64 Å2, polarizability is 17.6±0.5 10-24 cm3, and surface tension is 88.5±7.0 dyne/cm .
Scientific Research Applications
Anticancer Agents
2-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-one: serves as a key intermediate for preparing 3,6-di-amino-substituted anticancer heterocycles. Researchers have developed an efficient method for C-3 amination of this compound, which involves treating it with a wide range of 1° or 2° alkylamines under microwave heating conditions. The resulting C-3 aminated products exhibit good to excellent yields and represent a non-palladium-catalyzed amination strategy .
Click Chemistry Applications
The compatibility of this compound with click-type reactions is noteworthy. For instance, a pegylated azide (11-azido-3,6,9-trioxaundecan-1-amine) was successfully coupled to 2-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, demonstrating its potential for bioconjugation and drug development .
Crystal Engineering and Solid-State Chemistry
The crystal structure of methyl 2-(4-(pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate, a derivative of this compound, has been studied. Such investigations contribute to our understanding of crystal packing, intermolecular interactions, and potential applications in materials science .
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which plays a crucial role in cell cycle regulation . The inhibition of CDK2 can lead to cell cycle arrest, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
The inhibition of cdk2 can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
properties
IUPAC Name |
2-bromo-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-3-5-8-6(11)1-2-10(5)9-4/h1-3H,(H,8,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXFQNIJBUXCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)Br)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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